2-ブチルアセト酢酸

概要

説明

Synthesis Analysis

The synthesis of sec-Butyl Acetoacetate typically involves the reaction of acetic acid with sec-butanol, catalyzed by acid catalysts like p-toluenesulfonic acid. Optimal conditions for this esterification include a molar ratio of sec-butanol to acetic acid of 1.6:1, catalyst dosage of 1.98 g, reaction time of 120 min, and a water-carrying agent of 15 mL to reach an esterification rate of 88% (Deng Xiu-qi, 2014). Additionally, sec-Butyl Acetate can be produced using the C4 olefin method, with optimal conditions leading to a butene conversion rate of up to 85.1% (Wang Yan-fe, 2015).

Molecular Structure Analysis

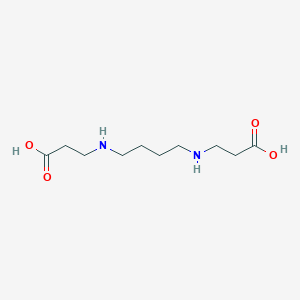

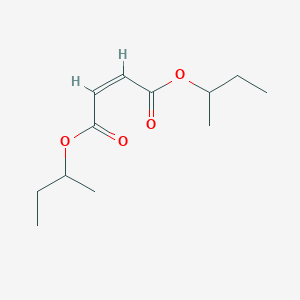

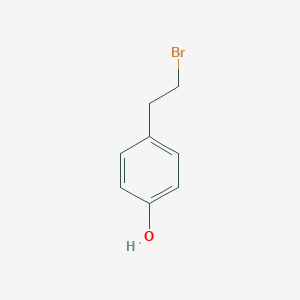

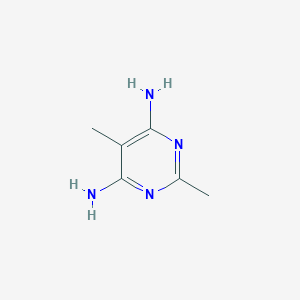

The molecular structure of sec-Butyl Acetoacetate comprises a sec-butyl group attached to an acetoacetate ester group. This structure is crucial for its reactivity and properties. The ester group in sec-Butyl Acetoacetate reacts in various synthesis reactions, enabling the formation of different chemical products.

Chemical Reactions and Properties

Sec-Butyl Acetoacetate undergoes typical ester reactions, including hydrolysis, transesterification, and reduction. Hydrolysis of sec-Butyl Acetoacetate can lead to sec-butyl alcohol, which is an important intermediate in the production of various compounds (Xu Huajie et al., 2021). The ester can also be converted into sec-butanol under mild conditions using basic ionic liquid catalysts, showcasing its versatility in chemical transformations (Chengming Wu et al., 2018).

科学的研究の応用

ラッカーやエナメル中の溶媒

2-ブチルアセト酢酸は、ラッカーやエナメル中の溶媒として一般的に使用されます . それは非環状ポリマー、ビニル樹脂、ニトロセルロースの製造に役立ちます . この用途は、塗料やコーティング業界で重要であり、製品の所望の粘度と乾燥特性を実現するのに役立ちます .

非環状ポリマーの製造

2-ブチルアセト酢酸は、非環状ポリマーの製造において重要な役割を果たします . これらのポリマーは、プラスチック、樹脂、ゴムの製造など、幅広い用途があります。

ビニル樹脂の製造

ビニル樹脂は、建設、医療、電子機器、自動車など、さまざまな業界で用途がある汎用性のあるプラスチックであるPVC(ポリ塩化ビニル)の製造に広く使用されています . 2-ブチルアセト酢酸は、これらのビニル樹脂の製造に使用されます .

ニトロセルロースの製造

ニトロセルロースは、爆発物や推進薬の製造に使用される非常に可燃性の化合物です。また、特定の種類のラッカーやインクにも使用されます。 2-ブチルアセト酢酸は、ニトロセルロースの製造に使用されます .

多成分反応(MCR)

2-ブチルアセト酢酸は、3つ以上の反応物が結合して生成物を形成する反応のクラスである多成分反応(MCR)で使用されます . MCRは、さまざまな化合物の合成のために有機化学で広く使用されています .

2-ブタノールと無水酢酸のエステル化

作用機序

Target of Action

Sec-Butyl Acetoacetate, a β-keto ester, is a key intermediate in the synthesis of complex molecules . It contains both electrophilic and nucleophilic sites, making it an important synthon in synthetic chemistry . Its primary targets are the enzymes involved in the transesterification process .

Mode of Action

Sec-Butyl Acetoacetate interacts with its targets through a process called transesterification . This process involves the exchange of the alkoxy group of an ester compound by another alcohol . Reactions selective for β-keto esters like sec-Butyl Acetoacetate most likely proceed via an enol intermediate . Alternatively, the formation of an acylketene intermediate may also occur .

Biochemical Pathways

Sec-Butyl Acetoacetate plays a role in the transesterification of β-keto esters, a useful transformation in organic synthesis . This process is particularly important in the synthesis of compounds of pharmaceutical importance and for biodiesel production . The transesterification of β-keto esters has widespread application in agrochemicals .

Result of Action

The transesterification of sec-Butyl Acetoacetate results in the production of different esters . These esters are used in various applications, including the synthesis of complex medicinal compounds .

Action Environment

The efficacy and stability of sec-Butyl Acetoacetate can be influenced by environmental factors. For instance, the transesterification process is sensitive to the presence of other esters, temperature, and the nature of the catalyst

Safety and Hazards

Sec-Butyl Acetoacetate is classified as a flammable liquid (Category 2), skin irritant (Category 2), and eye irritant (Category 2A) . Exposure to significant quantities can cause irritation to the eyes, mouth, throat, nose, and skin . Ingestion and inhalation can cause central nervous system depression producing symptoms of dizziness and disorientation .

将来の方向性

The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches . This suggests that sec-Butyl Acetoacetate and other β-keto esters will continue to play a significant role in these areas in the future.

特性

IUPAC Name |

butan-2-yl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-4-7(3)11-8(10)5-6(2)9/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTNBMLCULGCQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30875763 | |

| Record name | BUTANOIC ACID, 3-OXO-, 1-METHYLPROPYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30875763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13562-76-0 | |

| Record name | sec-Butyl acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013562760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTANOIC ACID, 3-OXO-, 1-METHYLPROPYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30875763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-Butyl Acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEC-BUTYL ACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UL7357J39W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

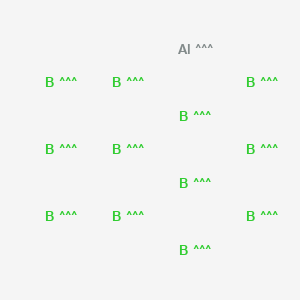

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R,3R,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B83794.png)

![6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B83813.png)